2,3-Dibromopyridine-5-sulfonyl chloride
Overview
Description
2,3-Dibromopyridine-5-sulfonyl chloride is a highly reactive chemical compound widely used in various fields, including medical, environmental, and industrial research. It serves as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopyridine-5-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2,3-dibromopyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopyridine-5-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is often a biaryl compound .
Scientific Research Applications
2,3-Dibromopyridine-5-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromopyridine-5-sulfonyl chloride involves its high reactivity, particularly in substitution and coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2,3-Dibromopyridine-5-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
5,6-dibromopyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLLEANUSWWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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